molecular formula C9H17ClF2N2O2 B13907262 tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride

Cat. No.: B13907262
M. Wt: 258.69 g/mol
InChI Key: JVPGSARMJOQUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride is a chemical compound with the molecular formula C9H16F2N2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

The synthesis of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a difluoromethyl azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluoromethyl group, which can enhance its stability, binding affinity, and selectivity in various applications .

Properties

Molecular Formula

C9H17ClF2N2O2

Molecular Weight

258.69 g/mol

IUPAC Name

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C9H16F2N2O2.ClH/c1-8(2,3)15-7(14)13-9(6(10)11)4-12-5-9;/h6,12H,4-5H2,1-3H3,(H,13,14);1H

InChI Key

JVPGSARMJOQUKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.